(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H16BrN3O2 and its molecular weight is 386.249. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications in CO2 Utilization
(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, along with other Schiff Base derivatives, has been utilized in Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide (CO2) to generate disubstituted amino acids. This process operates under mild conditions and produces substituted amino acid derivatives with good to excellent yields. These derivatives have shown potential as antimicrobial molecules according to docking and DFT calculations (Gordon et al., 2022).
Photodynamic Therapy Applications
This compound has been implicated in the development of new photosensitizers for cancer treatment through photodynamic therapy. Specifically, its derivatives have been reported to possess good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential candidates for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Synthetic Applications
The synthesis of novel compounds via condensation reactions involving (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has been explored, leading to the creation of new molecules with potential applications in various fields, including materials science and medicinal chemistry. These synthetic pathways offer opportunities for developing novel molecules with tailored properties for specific applications (Naganagowda & Petsom, 2012).
Corrosion Inhibition
Research on Schiff base compounds derived from (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has demonstrated their efficacy as corrosion inhibitors. These compounds significantly retard the corrosion rate of steel in acidic conditions, highlighting their potential as environmentally friendly corrosion inhibitors for industrial applications (Emregül & Hayvalı, 2006).
Antimicrobial and Anticancer Activities
The Schiff base and its metal complexes have been studied for their antimicrobial and anticancer activities. These studies have revealed that the compound and its derivatives possess a wide range of antimicrobial activities against various pathogens and show promising anticancer properties against different cancer cell lines, making them valuable for further pharmaceutical research (Kargar et al., 2021).
properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-12-17(20-11-13-10-14(19)8-9-16(13)23)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLLTPGLKKXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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